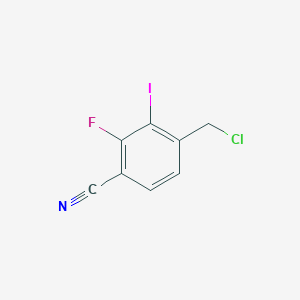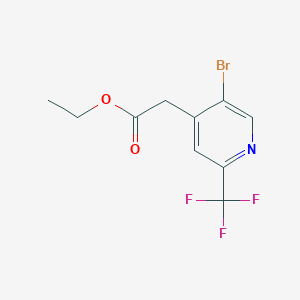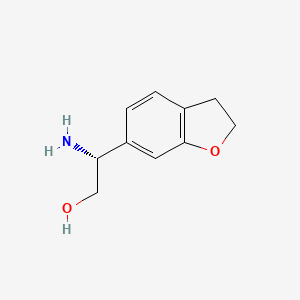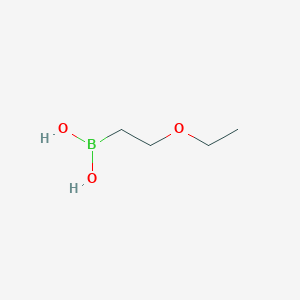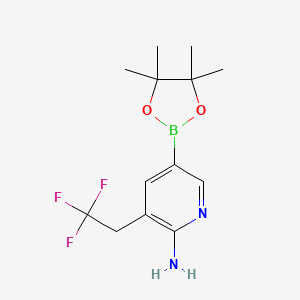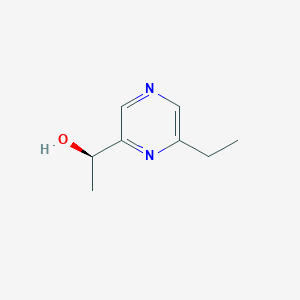
(R)-1-(6-Ethylpyrazin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(6-Ethylpyrazin-2-yl)ethanol is an organic compound characterized by the presence of a pyrazine ring substituted with an ethyl group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Ethylpyrazin-2-yl)ethanol typically involves the reaction of 6-ethylpyrazine with an appropriate chiral alcohol. The reaction conditions often include the use of a catalyst to ensure the formation of the desired enantiomer. Commonly used catalysts include chiral ligands and transition metal complexes.
Industrial Production Methods
Industrial production of ®-1-(6-Ethylpyrazin-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(6-Ethylpyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The ethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(6-Ethylpyrazin-2-yl)ethanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in various chemical reactions and processes.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or antifungal activity, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, ®-1-(6-Ethylpyrazin-2-yl)ethanol is investigated for its potential use in pharmaceuticals. Its chiral nature makes it valuable in the development of drugs that require specific enantiomeric forms for efficacy and safety.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of ®-1-(6-Ethylpyrazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(6-Ethylpyrazin-2-yl)ethanol: The enantiomer of the compound, which may exhibit different biological and chemical properties.
1-(6-Methylpyrazin-2-yl)ethanol: A similar compound with a methyl group instead of an ethyl group, leading to different reactivity and applications.
1-(6-Ethylpyrazin-2-yl)propanol: A compound with a propanol moiety instead of ethanol, affecting its physical and chemical properties.
Uniqueness
®-1-(6-Ethylpyrazin-2-yl)ethanol is unique due to its specific chiral configuration and the presence of both an ethyl group and an ethanol moiety. This combination of features makes it valuable for applications requiring enantiomerically pure compounds and specific reactivity profiles.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(1R)-1-(6-ethylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-3-7-4-9-5-8(10-7)6(2)11/h4-6,11H,3H2,1-2H3/t6-/m1/s1 |
Clé InChI |
POVIRSMHZXLPLY-ZCFIWIBFSA-N |
SMILES isomérique |
CCC1=CN=CC(=N1)[C@@H](C)O |
SMILES canonique |
CCC1=CN=CC(=N1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
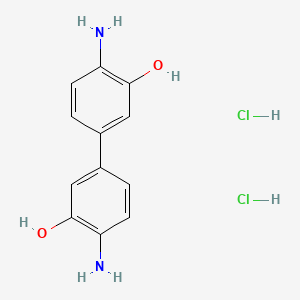
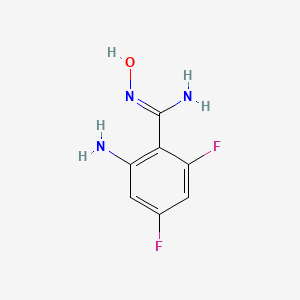

![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)
